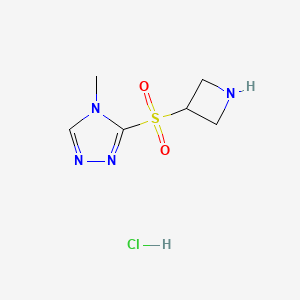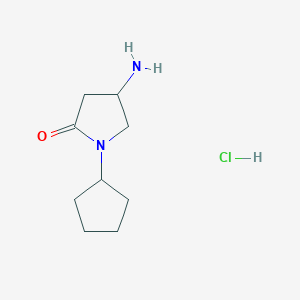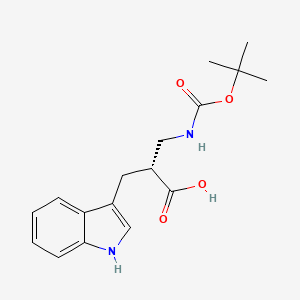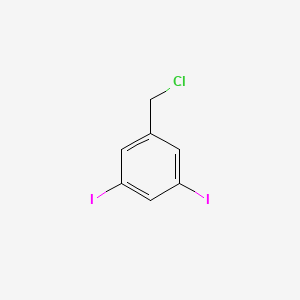
3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Vue d'ensemble
Description
Azetidine derivatives, such as azetidine-3-sulfonyl fluoride hydrochloride , are often used in pharmaceutical research. They usually come in the form of a powder .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for azetidine-3-sulfonyl fluoride hydrochloride is1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and functional groups. For example, azetidine-3-sulfonyl fluoride hydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Applications in Drug Discovery
Copper-Catalyzed Synthesis : The synthesis of N-sulfonyl-1,2,3-triazoles, achieved through copper-catalyzed azide-alkyne cycloaddition reactions with sulfonyl azides, showcases a method to selectively obtain 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles. This reaction, by avoiding the ketenimine pathway, provides a convenient route to N-sulfonyltriazoles with good to excellent yields, indicating the potential for creating diverse sulfonyl triazole derivatives for medicinal chemistry applications (Yoo et al., 2007).
Cytotoxic and Antimicrobial Activity : A study on the synthesis of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines revealed that some derivatives exhibited promising cytotoxic, antibacterial, and antifungal activities. This suggests the relevance of sulfonyl triazole derivatives in developing new antimicrobial agents (Sumangala et al., 2012).
Chemical Synthesis and Methodology
- Sulfonyl Triazole Synthesis : Research on the synthesis of series S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates and their further oxidation expands the understanding of 1,2,4-triazole chemistry. The study introduces methods for acylation reactions and subsequent oxidation to produce pharmacologically active substances, showcasing the utility of sulfonyl triazole derivatives in drug development (Kaplaushenko, 2014).
Biological Activity and Potential Applications
Antibacterial and Free Radical Scavenging Activity : Novel 1,2,3-triazole derivatives synthesized through a one-pot procedure involving different sulfonic acids exhibited in vitro antibacterial activity and free radical scavenging ability. This highlights the potential of sulfonyl triazole derivatives in pharmaceutical applications, particularly as antibacterial agents and antioxidants (Sreerama et al., 2020).
Antidiabetic Drug Candidates : The synthesis and evaluation of S-substituted derivatives of 1,2,4-triazol-3-thiol for biological potential, including their role as potent inhibitors of the α-glucosidase enzyme, indicate the potential of such compounds as new drug candidates for treating type II diabetes (ur-Rehman et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(azetidin-3-ylsulfonyl)-4-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c1-10-4-8-9-6(10)13(11,12)5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTCKTBJMYPKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)





![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)
